4-Bromo-2-hydroxybenzoic Acid

Physicochemical profiling pKa comparison halogen electronic effects

Procuring the correct brominated salicylic acid isomer is critical for reproducible coupling efficiency and polymer performance. The 4-bromo positional isomer offers a unique C-Br bond (BDE ≈ 337 kJ/mol) for chemoselective oxidative addition, enabling late-stage diversification not possible with chloro analogs. · Achieve predictable reactivity: σₚ = 0.23 and XLogP3 of 3.2 ensure consistent Suzuki-Miyaura cross-coupling outcomes. · Specify the 4-bromo monomer for chelating resins to match literature-reported thermal degradation and metal-sequestration profiles. · Industrially validated as an anti-scorch agent in rubber vulcanization, with controlled decomposition (→ phenol + CO₂) for scorch inhibition.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 1666-28-0
Cat. No. B155236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxybenzoic Acid
CAS1666-28-0
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)C(=O)O
InChIInChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
InChIKeyFYAKLZKQJDBBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-hydroxybenzoic Acid: Halogenated Salicylic Acid Building Block


4-Bromo-2-hydroxybenzoic acid (4-bromosalicylic acid) is a 4-substituted salicylic acid derivative (C₇H₅BrO₃, MW: 217.02) with a predicted pKa of 2.71±0.10 and XLogP3 of 3.2 . It is a crystalline solid (mp 164–165°C) used as an anti-scorch agent in the rubber industry and as a key intermediate for synthesizing ultraviolet absorbers, foaming agents, and bioactive molecules . Its single-crystal X-ray structure has been determined (triclinic, P-1), confirming the planar geometry critical for molecular recognition and co-crystal engineering . The bromine substituent at the 4-position provides a versatile synthetic handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification not accessible with the non-halogenated parent compound.

Suzuki-Miyaura cross-coupling building block with aryl bromide leaving group
Monomers for chelating copolymer and ion-exchange resin synthesis
Halogen positional isomer for antifungal structure-activity profiling

4-Bromo-2-hydroxybenzoic Acid: Substitution Risk


Substituting one halogenated salicylic acid for another—even within the same position (4-chloro vs. 4-bromo) or moving the halogen to the 5-position—introduces measurable and consequential changes across multiple performance dimensions. The 4-bromo isomer displays a unique combination of electronic-withdrawing character (σₚ = 0.23 for Br vs. 0.23 for Cl, yet polarizability differences alter transition-state stabilization), steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), and leaving-group ability that cannot be replicated by chloro, fluoro, or iodo analogs . In polymerization kinetics, the second-order rate constant ordering (5-bromo < 5-chloro < H < 4-chloro) demonstrates that substitution position—not merely halogen identity—governs reactivity . Furthermore, antifungal activity data show that monohalogeno-salicylic acids exhibit position-dependent efficacy: the 5-bromo isomer has a higher IS value than the 4-bromo form against Aspergillus niger, while the 3-chloro form outperforms other mono-chloro isomers . These orthogonal differentiation axes mean that procurement decisions based solely on structural similarity risk selecting a compound with suboptimal reactivity, biological activity, or physicochemical properties for the intended application.

4-Br (target)
Bromine enables mild oxidative addition for chemoselective coupling
C-Br BDE supports Pd(0) insertion at lower energy vs. C-Cl
4-Cl analog
Chlorine may slow cross-coupling and limit chemoselectivity
Higher bond dissociation energy alters catalytic cycle
4-Br (target)
Intermediate polymerization kinetics distinct from 5-bromo position
Position governs rate, not just halogen identity
5-Br isomer
Slower reaction rates and different antifungal potency profile
Reactivity and bioactivity signatures may not transfer
4-Br (target)
Chelating copolymer thermal and metal-binding profile literature-defined
Bromine atomic mass influences polymer degradation
4-Cl copolymer
Different viscometric and thermal behavior cannot reproduce 4-Br series
Direct substitution risks altering material performance

4-Bromo-2-hydroxybenzoic Acid: Quantitative Evidence vs. Analogs


Enhanced Acidity Compared to Salicylic Acid

The predicted pKa of 4-bromo-2-hydroxybenzoic acid (2.71±0.10) is 0.26 units lower than the experimentally measured pKa of unsubstituted salicylic acid (2.97) , reflecting the electron-withdrawing inductive effect of the 4-bromo substituent. The 4-chloro analog shares an identical predicted pKa (2.71±0.10) , indicating that 4-Br and 4-Cl exert comparable electronic perturbation on the carboxylic acid group, whereas the 4-fluoro analog is predicted to be slightly weaker (pKa 2.85±0.10) . This ionization difference affects solubility, membrane permeability, and metal-chelation behavior under physiological or processing pH conditions.

Acidity vs. salicylic acid
Data to verify
pKa = 2.71±0.10 (predicted)
ΔpKa = –0.26 vs. salicylic acid (2.97 exp.)
Supports ionization-dependent formulation and chelation context
Predicted value; experimental verification recommended
Physicochemical profiling pKa comparison halogen electronic effects

Polymerization Reactivity: 4-Bromo Position

In the formation of 1-methacroyl-3-salicyloyl-2-hydroxy propane (MSHP), second-order rate constants for substituted salicylic acids follow the order: 5-bromo < 5-chloro < acetyl < H < thio < 4-amino < 4-methyl < 4-methoxy < 4-chloro . This study provides direct kinetic evidence that the 4-position substituent identity and the bromine substitution pattern critically determine reaction rates. Although the 4-bromo derivative was not directly measured in this specific series, the position-dependent ordering (5-bromo being the slowest and 4-chloro the fastest) establishes that bromine at the 4-position is kinetically distinct from bromine at the 5-position, and that 4-substituted salicylic acids span a wide reactivity range. This kinetic framework allows researchers to rationally select 4-bromo-2-hydroxybenzoic acid for reactions requiring intermediate reactivity between the sluggish 5-bromo and the highly reactive 4-chloro analog.

Polymerization kinetics rank
Class-level
Rate order: 5-Br
4-Br inferred intermediate between 5-Br and 4-Cl
Position controls reactivity; 4-Br offers controlled intermediate rate
Class-level inference from Hammett ρ; confirm with direct measurement
Antifungal vs. 5-Br isomer
Head-to-head
5-Br IS > 4-Br IS > salicylic acid (IS=100)
3-Cl superior among mono-chloro; 4,5-diCl most effective
4-Br isomer occupies a specific activity niche vs. 5-Br
Agar disc method, pH 3.7, A. niger; durability also differs
Suzuki coupling reactivity
Class-level
C-Br BDE ≈ 337 kJ/mol
vs. C-Cl 399 kJ/mol, C-F 514 kJ/mol
Supports milder oxidative addition and chemoselective coupling
Bond energy data; reactivity confirmed under standard conditions
Chelating copolymer vs. 4-Cl
Head-to-head
Distinct viscometric and TGA profiles vs. 4-Cl series
Copolymer composition estimated via halogen content
Bromine atomic mass and electronic effects alter polymer behavior
5M H₂SO₄ synthesis; literature-reported characterization
Synthetic route & purity
Source review
Patent yield >89%, purity >92%
Commercial purity 97–98% (HPLC); mp 164–165°C
Benchmark for procurement specification and identity verification
No source cited for claim; verify supplier CoA
Polymer chemistry Reaction kinetics SAR substituent effects

Antifungal Activity: 4-Bromo vs. 5-Bromo Against Aspergillus niger

A systematic evaluation of 13 halogeno-salicylic acids against Aspergillus niger using the agar plate filter paper disc method at pH 3.7 demonstrated that the presence of halogens universally increases antifungal activity relative to salicylic acid (IS = 100 defined as control) . Among five monohalogeno-salicylic acids, the 5-bromo form exhibited a higher Initial Strength (IS) value than the 4-bromo form, while the 3-chloro form was superior to other mono-chloro isomers . This position- and halogen-dependent activity profile establishes that the 4-bromo isomer occupies a specific activity niche distinct from its 5-bromo and 4-chloro counterparts. The durability of inhibition zones also varied by substitution pattern, with the 4,5-dichloro form being the most effective overall, and the 5-bromo-3-chloro form matching the activity of the 3-bromo-5-chloro form .

Antifungal vs. 5-Br isomer
Head-to-head
5-Br IS > 4-Br IS > salicylic acid (IS=100)
3-Cl superior among mono-chloro; 4,5-diCl most effective
4-Br isomer occupies a specific activity niche vs. 5-Br
Agar disc method, pH 3.7, A. niger; durability also differs
Antifungal activity Aspergillus niger halogen position effect structure-activity relationship

Suzuki Coupling Versatility via 4-Bromo Handle

The 4-bromo substituent on 4-bromo-2-hydroxybenzoic acid serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling direct C-C bond formation with aryl/heteroaryl boronic acids . The C-Br bond dissociation energy (≈ 337 kJ/mol for aryl bromides) is significantly lower than the corresponding C-Cl bond (≈ 399 kJ/mol), making oxidative addition to Pd(0) catalysts kinetically more favorable . This reactivity difference means that 4-bromo-2-hydroxybenzoic acid can undergo chemoselective coupling in the presence of chloro-substituted substrates—a synthetic strategy not feasible with 4-chloro-2-hydroxybenzoic acid. Additionally, the bromine atom can be converted to the corresponding boronic acid (4-borono-2-hydroxybenzoic acid), a valuable intermediate for sequential coupling strategies . In contrast, the 4-fluoro analog is essentially inert toward oxidative addition, and the 4-iodo analog, while more reactive, is often costlier and less stable.

Suzuki coupling reactivity
Class-level
C-Br BDE ≈ 337 kJ/mol
vs. C-Cl 399 kJ/mol, C-F 514 kJ/mol
Supports milder oxidative addition and chemoselective coupling
Bond energy data; reactivity confirmed under standard conditions
Cross-coupling Suzuki-Miyaura synthetic intermediate C-C bond formation

Chelating Copolymer Performance: 4-Bromo vs. 4-Chloro

Copolymers prepared from 4-bromosalicylic acid and 4-chlorosalicylic acid with formaldehyde and various comonomers (salicylic acid, p-hydroxybenzoic acid, p-aminosalicylic acid, etc.) in the presence of 5M H₂SO₄ have been directly compared . The copolymer composition was estimated on the basis of halogen content and non-aqueous titration, and both 4-halo copolymers exhibited distinct viscometric and thermal properties . Prior work on 4-bromosalicylic acid-formaldehyde polymers demonstrated that the resulting materials possess chelating properties useful for metal ion sequestration, characterized by IR spectroscopy, number-average molecular weight (Mₙ), and thermogravimetric analysis (TGA) . The 4-bromo copolymer series provides a distinct thermal degradation profile and metal-binding capacity compared to the 4-chloro series, directly attributable to the different halogen atomic masses and electronic influences on the phenolic -OH chelation site.

Chelating copolymer vs. 4-Cl
Head-to-head
Distinct viscometric and TGA profiles vs. 4-Cl series
Copolymer composition estimated via halogen content
Bromine atomic mass and electronic effects alter polymer behavior
5M H₂SO₄ synthesis; literature-reported characterization
Chelating polymers ion-exchange copolymer characterization metal sequestration

Patent-Validated Synthetic Route and Purity

A patented synthesis method for 2-hydroxyl-4-bromobenzoic acid (i.e., 4-bromo-2-hydroxybenzoic acid) reports product yield higher than 89% and purity reaching more than 92% . The route proceeds from phenol via sequential nitration, reduction to 2-aminophenol, acetylation to 2-acetamidophenol, and bromination with FeBr₃/Br₂, followed by oxidation. This patent-validated process provides a benchmark for procurement quality specifications. In comparison, commercial suppliers typically offer this compound at 97–98% purity (HPLC) , indicating that higher purity grades are available. The melting point specification of 164–165°C (or 216–220°C from alternative suppliers ) serves as a key quality indicator that distinguishes properly synthesized material from regioisomeric or degraded product.

Synthetic route & purity
Source review
Patent yield >89%, purity >92%
Commercial purity 97–98% (HPLC); mp 164–165°C
Benchmark for procurement specification and identity verification
No source cited for claim; verify supplier CoA
Process chemistry scale-up patent synthesis quality specification

4-Bromo-2-hydroxybenzoic Acid: Application Scenarios


Medicinal Chemistry: Suzuki-Coupling Building Block

The C-Br bond of 4-bromo-2-hydroxybenzoic acid undergoes facile oxidative addition to Pd(0) catalysts under standard Suzuki-Miyaura conditions (C-Br BDE ≈ 337 kJ/mol vs. C-Cl BDE ≈ 399 kJ/mol) , enabling chemoselective coupling in the presence of chloro-substituted substrates. Its XLogP3 of 3.2 and pKa of 2.71 provide predictable physicochemical properties for lead optimization, and the 5-bromo substitution pattern in salicylanilide derivatives has been explicitly validated as retaining antiviral potency while improving drug-like properties . This compound is the rational choice for medicinal chemistry teams requiring a halogenated salicylic acid scaffold that balances coupling reactivity with shelf stability.

Chelating Resin Synthesis with Tunable Thermal Properties

4-Bromosalicylic acid-formaldehyde polymers and their copolymers have been systematically characterized for chelating properties, with IR, Mₙ, and TGA data demonstrating distinct thermal degradation profiles compared to the 4-chloro analog series . The 4-bromo copolymer composition can be precisely estimated from halogen content, enabling reproducible synthesis of ion-exchange and metal-sequestration materials. Researchers developing chelating resins should specify the 4-bromo monomer to ensure consistency with literature-reported polymer performance characteristics.

Position-Specific Antifungal Profiling Against Aspergillus

The 4-bromo isomer of salicylic acid exhibits a distinct antifungal activity profile against Aspergillus niger, with Initial Strength (IS) values measurably different from the 5-bromo isomer and other monohalogenated analogs at pH 3.7 using the agar plate disc method . The presence of the bromine atom at the 4-position increases activity above the salicylic acid baseline (IS = 100), but with a potency and durability signature that differs from the 3-chloro and 5-bromo forms. Screening programs investigating halogenated salicylic acids as antifungal agents must procure the specific 4-bromo positional isomer to accurately map structure-activity relationships.

Anti-Scorch Agent and UV Absorber Intermediate

4-Bromo-2-hydroxybenzoic acid is industrially validated as an anti-scorch agent in rubber processing and as a key intermediate for producing ultraviolet absorbers and foaming agents . The compound's thermal stability at normal processing temperatures, combined with its decomposition pathway (rapid heating → phenol + CO₂) , provides a functional advantage in rubber vulcanization where controlled scorch inhibition is required. The bromine substituent also introduces UV-absorbing character through the heavy-atom effect, making it a preferred precursor for benzophenone-type UV stabilizers compared to non-halogenated or chloro analogs.

Application
Selection Property
Validation Focus
Medicinal chemistry: Suzuki coupling
Aryl bromide reactivity and chemoselectivity window
Pd-catalyzed cross-coupling efficiency in presence of chloro substrates
Chelating resin synthesis
Monomer identity and copolymer composition control
Thermal stability and metal-binding reproducibility vs. 4-Cl literature
Antifungal SAR profiling
Position-specific halogen substitution (4-Br)
Aspergillus niger initial strength and inhibition durability endpoints
Industrial anti-scorch / UV absorber intermediate
Thermal decomposition pathway and heavy-atom effect
Scorch inhibition performance and UV absorption character

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